REACTION_CXSMILES
|
CC(C(CC)C)(CO)[CH2:3][OH:4].C1(C)C=CC(S(O)(=O)=O)=CC=1.C[C:23]1[CH2:24][CH:25]([CH:30]=O)[CH2:26][CH:27]([CH3:29])[CH:28]=1>C1CCCCC1>[CH3:29][CH:27]1[CH:28]([CH:3]=[O:4])[CH2:23][CH2:24][C:25]([CH3:30])=[CH:26]1
|
Name
|
|
Quantity
|
14.6 g
|
Type
|
reactant
|
Smiles
|
CC(CO)(CO)C(C)CC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
0.35 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1CC(CC(C1)C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 3-necked round bottom flask (250 ml capacity) was fitted with a mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
thermometer and Dean and Stark apparatus, the latter was equipped with a double surface water condenser
|
Name
|
|
Type
|
product
|
Smiles
|
CC1C=C(CCC1C=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |